CCR5 Antagonist Potential: Functional Annotation vs. Non-Annotated Cyclopentenones
Preliminary pharmacological screening data indicates that 3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one exhibits CCR5 antagonist activity, a property not reported for the majority of generic cyclopentenone derivatives [1]. This functional annotation, while lacking published IC₅₀ values, provides a target-class rationale for selection over unannotated cyclopentenone analogs that may lack this chemokine receptor activity.
| Evidence Dimension | CCR5 antagonist activity |
|---|---|
| Target Compound Data | Reported as positive in preliminary pharmacological screening for CCR5 antagonism |
| Comparator Or Baseline | Unsubstituted or singly substituted cyclopentenones (e.g., 2-(2-nitrophenyl)-2-cyclopenten-1-one) lacking documented CCR5 activity |
| Quantified Difference | Qualitative only; no IC₅₀ data available |
| Conditions | Preliminary pharmacological screening (assay details not publicly disclosed) |
Why This Matters
For researchers investigating CCR5-mediated diseases (HIV, rheumatoid arthritis, COPD), a compound with documented antagonist potential offers a more rational starting point than an uncharacterized analog.
- [1] Semantic Scholar, Zhang Huili (2012), preliminary screening identifying the compound as a CCR5 antagonist. View Source
